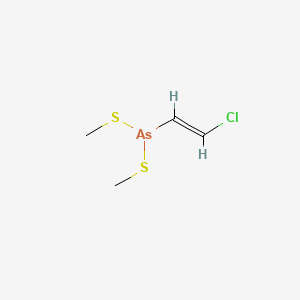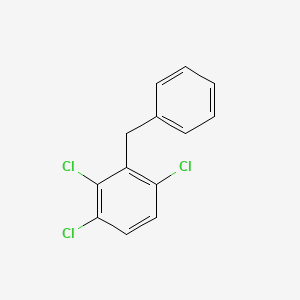![molecular formula C18H13N3O2 B14495948 (NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine is a complex organic compound that belongs to the class of furo[3,2-c]pyrazole derivatives This compound is characterized by its unique structure, which includes a furo[3,2-c]pyrazole core substituted with diphenyl groups and a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Furo[3,2-c]pyrazole Core: : The initial step involves the synthesis of the furo[3,2-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3-diphenyl-2-propen-1-one with hydrazine hydrate in the presence of a suitable catalyst can yield the desired furo[3,2-c]pyrazole core .
-
Introduction of the Hydroxylamine Moiety: : The next step involves the introduction of the hydroxylamine moiety. This can be accomplished by reacting the furo[3,2-c]pyrazole core with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of corresponding oximes or nitroso derivatives .
-
Reduction: : Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This can result in the formation of amines or hydroxylamines .
-
Substitution: : The compound can undergo substitution reactions, where functional groups on the furo[3,2-c]pyrazole core are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., sodium azide).
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated derivatives, alkylated derivatives.
Aplicaciones Científicas De Investigación
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
-
Biology: : The compound has shown potential as a biological probe for studying enzyme activities and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays .
-
Medicine: : Preliminary studies suggest that the compound may have therapeutic potential due to its ability to interact with specific molecular targets. It has been investigated for its anti-inflammatory and anticancer properties .
-
Industry: : The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of (NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzyme activities and protein functions. Additionally, its ability to undergo redox reactions allows it to participate in cellular signaling pathways and oxidative stress responses .
Comparación Con Compuestos Similares
(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine can be compared with other furo[3,2-c]pyrazole derivatives:
-
1,3-Diphenylfuro[3,2-c]pyrazole-5-carboxaldehyde: : This compound shares a similar core structure but lacks the hydroxylamine moiety. It is primarily used in organic synthesis as an intermediate .
-
5-Bromomethyl-1,3-diphenylfuro[3,2-c]pyrazole: : This derivative contains a bromomethyl group instead of the hydroxylamine moiety. It is used in the synthesis of more complex molecules through substitution reactions .
-
1,3-Diphenylfuro[3,2-c]pyrazole-5-acetic acid: : This compound features an acetic acid group and is used in medicinal chemistry for the development of anti-inflammatory agents .
The uniqueness of this compound lies in its hydroxylamine moiety, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C18H13N3O2 |
|---|---|
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C18H13N3O2/c22-19-12-15-11-16-18(23-15)17(13-7-3-1-4-8-13)20-21(16)14-9-5-2-6-10-14/h1-12,22H/b19-12+ |
Clave InChI |
KJUPFLMZLBGZFN-XDHOZWIPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NN(C3=C2OC(=C3)/C=N/O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C3=C2OC(=C3)C=NO)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine](/img/structure/B14495867.png)
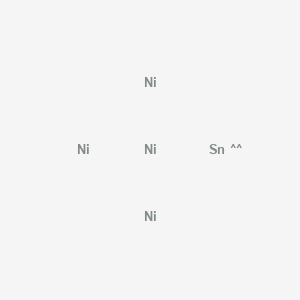
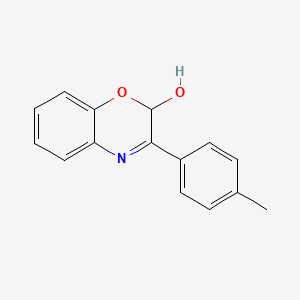
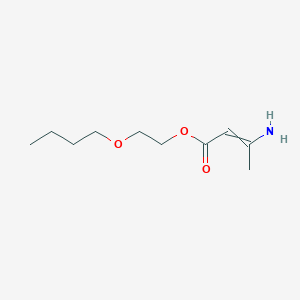
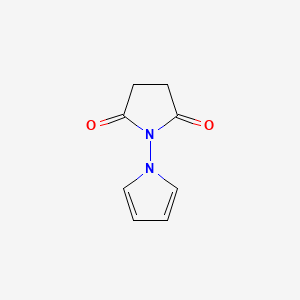
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
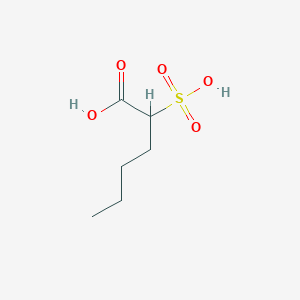
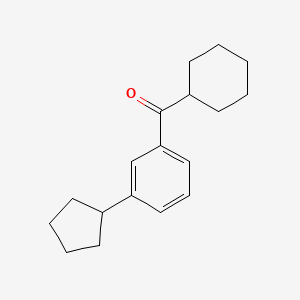
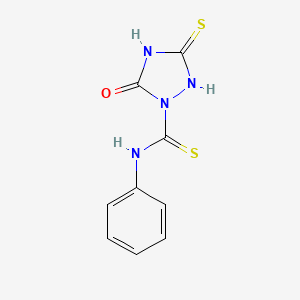
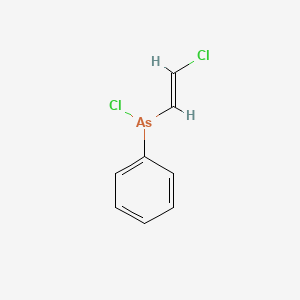
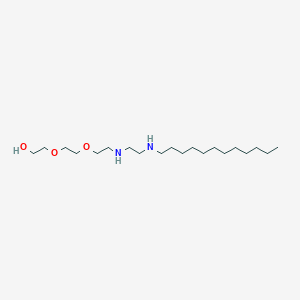
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
